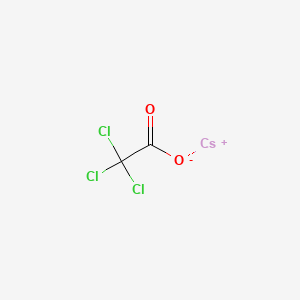
Cesium trichloroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cesium trichloroacetate is a chemical compound with the formula Cs(CCl₃COO). It is a cesium salt of trichloroacetic acid, known for its unique properties and applications in various fields of science and industry. This compound is characterized by its high solubility in water and its ability to form stable complexes with various metal ions.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cesium trichloroacetate can be synthesized through the neutralization reaction between cesium hydroxide (CsOH) and trichloroacetic acid (CCl₃COOH). The reaction is typically carried out in an aqueous medium at room temperature:
CsOH+CCl3COOH→Cs(CCl3COO)+H2O
Industrial Production Methods: Industrial production of this compound involves the large-scale neutralization of trichloroacetic acid with cesium carbonate (Cs₂CO₃) or cesium hydroxide. The reaction is followed by crystallization to obtain the pure compound. The process is optimized to ensure high yield and purity, often involving multiple recrystallization steps.
Chemical Reactions Analysis
Types of Reactions: Cesium trichloroacetate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trichloroacetate group is replaced by other nucleophiles.
Complexation Reactions: It forms stable complexes with transition metals, which can be used in catalysis and material science.
Common Reagents and Conditions:
Nucleophiles: Such as amines, thiols, and alcohols.
Conditions: Typically carried out in polar solvents like water or alcohols at ambient temperatures.
Major Products:
Substituted Trichloroacetates: Depending on the nucleophile used, various substituted trichloroacetates can be formed.
Metal Complexes: When reacted with transition metals, stable metal-trichloroacetate complexes are formed.
Scientific Research Applications
Cesium trichloroacetate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and protein interactions due to its ability to form stable complexes.
Medicine: Investigated for its potential use in radiotherapy and as a radioprotective agent.
Industry: Utilized in the production of specialty chemicals and materials, including high-performance polymers and coatings.
Mechanism of Action
The mechanism by which cesium trichloroacetate exerts its effects is primarily through its ability to form stable complexes with metal ions. These complexes can alter the reactivity and stability of the metal ions, leading to enhanced catalytic activity or altered biological interactions. The molecular targets and pathways involved include:
Metal Ion Coordination: The trichloroacetate group coordinates with metal ions, stabilizing them in specific oxidation states.
Enzyme Inhibition: In biological systems, it can inhibit enzymes by binding to metal cofactors, altering their activity.
Comparison with Similar Compounds
Cesium Trifluoroacetate (Cs(CF₃COO)): Similar in structure but with different reactivity due to the presence of fluorine atoms.
Sodium Trichloroacetate (Na(CCl₃COO)): Similar in terms of the trichloroacetate group but with different solubility and reactivity due to the sodium ion.
Uniqueness: Cesium trichloroacetate is unique due to its high solubility in water and its ability to form highly stable complexes with a wide range of metal ions. This makes it particularly useful in applications requiring stable metal coordination, such as catalysis and material science.
Properties
CAS No. |
56510-51-1 |
|---|---|
Molecular Formula |
C2Cl3CsO2 |
Molecular Weight |
295.28 g/mol |
IUPAC Name |
cesium;2,2,2-trichloroacetate |
InChI |
InChI=1S/C2HCl3O2.Cs/c3-2(4,5)1(6)7;/h(H,6,7);/q;+1/p-1 |
InChI Key |
UENNGPNWLNXHDS-UHFFFAOYSA-M |
Canonical SMILES |
C(=O)(C(Cl)(Cl)Cl)[O-].[Cs+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


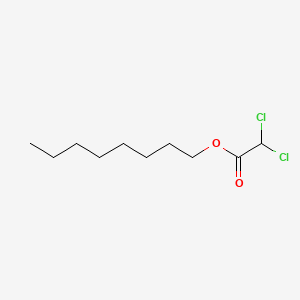

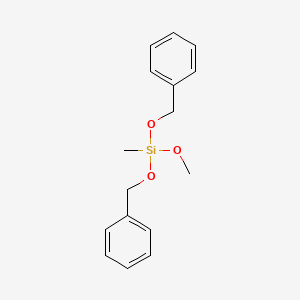



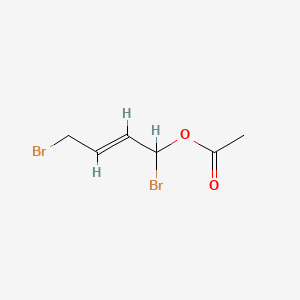
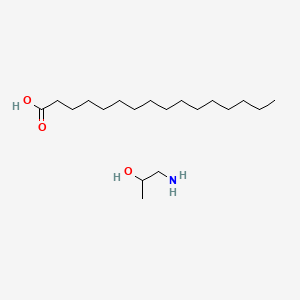
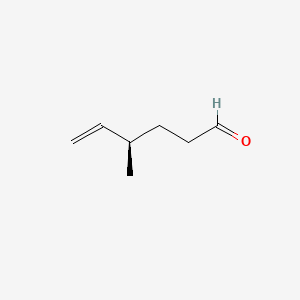

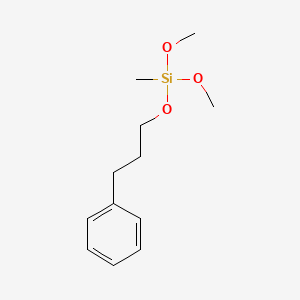
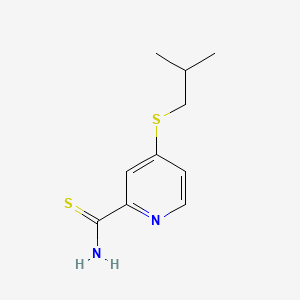
![8-Chloro-5,6-dihydrobenzo[f]quinazoline-1,3-diamine](/img/structure/B12658466.png)

